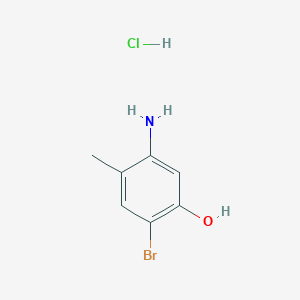
2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
Applications De Recherche Scientifique
2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is also explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound exhibits similar biological activities and is used in antitubercular research.
Uniqueness
2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to form hydrogen bonds and interact with various biological targets makes it a versatile compound in drug discovery and development .
Propriétés
Formule moléculaire |
C9H13ClN4 |
|---|---|
Poids moléculaire |
212.68 g/mol |
Nom IUPAC |
2-chloro-N-piperidin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13ClN4/c10-9-12-5-3-8(14-9)13-7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H,12,13,14) |
Clé InChI |
SRQSEBVXVKPYFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)NC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)


![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)



![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)



aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)
